molecular formula C20H21N3O3 B2836294 4-[2-(2-methoxyethoxy)ethoxy]-6-(pyridin-2-yl)-2,2'-bipyridine CAS No. 613665-49-9

4-[2-(2-methoxyethoxy)ethoxy]-6-(pyridin-2-yl)-2,2'-bipyridine

Cat. No.: B2836294
CAS No.: 613665-49-9
M. Wt: 351.406
InChI Key: YWLGNVPDPDUFJM-UHFFFAOYSA-N
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Description

4-[2-(2-Methoxyethoxy)ethoxy]-6-(pyridin-2-yl)-2,2'-bipyridine is a bipyridine derivative featuring a branched ethoxy chain at the 4-position and a pyridin-2-yl group at the 6-position. This compound is notable for its ether-functionalized side chain, which enhances solubility in polar solvents and modulates electronic properties for applications in coordination chemistry and materials science . The bipyridine core serves as a versatile ligand for metal coordination, while the substituents influence steric and electronic interactions.

Properties

IUPAC Name

4-[2-(2-methoxyethoxy)ethoxy]-2,6-dipyridin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-24-10-11-25-12-13-26-16-14-19(17-6-2-4-8-21-17)23-20(15-16)18-7-3-5-9-22-18/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLGNVPDPDUFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-methoxyethoxy)ethoxy]-6-(pyridin-2-yl)-2,2'-bipyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-methoxyethoxy)ethoxy]-6-(pyridin-2-yl)-2,2'-bipyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives.

Scientific Research Applications

4-[2-(2-methoxyethoxy)ethoxy]-6-(pyridin-2-yl)-2,2'-bipyridine is a chemical compound with the molecular formula C20H21N3O3 and a CAS number of 613665-49-9 . It is supplied by Fluorochem Ltd. and is stored at room temperature . The compound is intended for use in tests and research only, not as a drug, food, or household item . Fujifilm Wako Pure Chemical Corporation's website provides spectral data, inspection reports, and calibration certificates for the compound .

Because the search results do not focus solely on the applications of this compound, a comprehensive answer with detailed data tables and case studies cannot be composed. However, the search results do point to the potential use of related compounds in scientific research:

  • Curcumin Derivatives: Novel morpholinated curcumin derivatives, including compounds 2a and 2a-B , have shown potent antitumor activity in bladder cancer cells in vitro . Compound 2a , 4-(2-{4-[(1E)-2-{2,2-difluoro-6-[(1E)-2-{3-methoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}ethenyl]-1,3,2-dioxaborinin-4-yl}ethenyl]-2-methoxyphenoxy}ethyl)morpholine, exhibited a more potent cytotoxic effect under hypoxic conditions, while compound 2a-B demonstrated a comparable effect in normoxic and hypoxic conditions .
  • 1,2,4-Oxadiazole Derivatives: Novel 1,2,4-oxadiazole derivatives have a high importance and a large number of applications in various scientific areas such as the pharmaceutical industry and drug discovery .
  • Quinazoline Derivatives: Most of the 2-alkythio-4-aminoquinazoline derivatives are usually most active against the colon adenocarcinoma .

Mechanism of Action

The mechanism of action of 4-[2-(2-methoxyethoxy)ethoxy]-6-(pyridin-2-yl)-2,2'-bipyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

4′-(4-Methoxyphenyl)-2,2′:6′,2″-terpyridine
  • Substituents : 4-Methoxyphenyl at the 4'-position.
  • Structure : Terpyridine (three pyridine rings) vs. bipyridine (two rings).
  • Key Differences: The terpyridine scaffold offers three nitrogen donor sites for stronger metal chelation compared to bipyridine. The methoxy group here is smaller than the target compound’s extended ethoxy chain, reducing solubility in aqueous media .
6,6'-Bis(2-(4-(N,N-diphenylamino)phenyl)ethenyl)-2,2'-bipyridine
  • Substituents: Diphenylamino ethenyl groups at 6,6'-positions.
  • Structure : Symmetrical substitution with π-conjugated substituents.
  • Key Differences : The ethenyl groups enhance luminescence and charge transport properties, making this compound suitable for optoelectronic applications. Unlike the target compound’s ether chain, these substituents increase rigidity and planarity .
6-(Thiophen-2-yl)-4-phenyl-2,2'-bipyridine (Hth(ppy)py)
  • Substituents : Thiophene at 6-position, phenyl at 4-position.
  • Structure : Heterocyclic thiophene introduces sulfur-based electronic effects.
  • Key Differences : Thiophene’s electron-rich nature alters redox behavior and metal-binding selectivity compared to the target’s pyridin-2-yl group. This compound is used in Pt(II) complexes for photophysical studies .

Functional Group Variations

Sulfur-Containing Analogues
  • Examples : 6-Methylthio-2,2'-bipyridine, 6-Ethylthio-2,2'-bipyridine.
  • Substituents : Thioether (-S-) groups at the 6-position.
  • Key Differences : Sulfur’s lower electronegativity compared to oxygen in the target’s ether chain reduces polarity and increases hydrophobicity. These compounds exhibit distinct coordination chemistry, favoring soft metal ions like Cu(I) or Ag(I) .
Alkoxy Derivatives
  • Example : 6'-Methoxy-2,3'-bipyridine.
  • Substituents : Methoxy group at the 6'-position.
  • Key Differences : The shorter methoxy chain lacks the solubility-enhancing properties of the target’s ethoxy chain. Acid-catalyzed demethylation of this compound yields hydroxyl derivatives, demonstrating reactivity differences due to substituent length .

Biological Activity

4-[2-(2-methoxyethoxy)ethoxy]-6-(pyridin-2-yl)-2,2'-bipyridine is a complex organic compound with potential applications in medicinal chemistry and biochemistry. This compound features multiple ether linkages and pyridine rings, which contribute to its biological activity. Its structural complexity allows for diverse interactions with biological targets, making it a subject of interest in various research fields.

  • IUPAC Name : this compound
  • Molecular Formula : C20H25N3O4
  • CAS Number : 613665-49-9

The biological activity of this compound is primarily attributed to its ability to interact with metal ions and biomolecules. The presence of pyridine rings allows it to form stable complexes, which can modulate enzymatic activities and receptor functions. The ether linkages may enhance solubility and bioavailability, facilitating its interaction with cellular targets.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit certain cancer cell lines by interfering with key signaling pathways.
  • Enzyme Inhibition : It has been investigated for its potential to inhibit enzymes such as tyrosyl-DNA phosphodiesterases (TDP1 and TDP2), which are involved in DNA repair mechanisms. Inhibition of these enzymes can enhance the effectiveness of chemotherapeutic agents like topotecan .

Case Studies

  • Inhibition of TDP1 and TDP2 :
    • A study evaluated the inhibitory effects of various derivatives on TDP1 and TDP2. Compounds similar to this compound showed IC50 values in the submicromolar range, indicating potent inhibitory activity against these enzymes .
    • The mechanism involves binding to the active site of the enzymes, disrupting their function, and thereby enhancing the cytotoxicity of existing chemotherapeutics .
  • Cytotoxicity Studies :
    • Cytotoxicity assays demonstrated that while some derivatives were non-toxic to normal cells (HEK293A), they exhibited significant cytotoxicity against cancer cell lines (HeLa) at higher concentrations .
    • These findings suggest a selective action where the compound can target cancer cells while sparing normal cells, a desirable trait in anticancer drug development.

Data Table: Biological Activity Summary

Biological ActivityDescriptionReference
Enzyme InhibitionInhibits TDP1 and TDP2, enhancing cytotoxicity of topotecan
Anticancer ActivityInduces apoptosis in cancer cell lines
Selective ToxicityNon-toxic to normal cells but cytotoxic to cancer cells

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